molecular formula C16H16N4O2S B4169870 Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate

Cat. No.: B4169870
M. Wt: 328.4 g/mol
InChI Key: CAEFBUAHXSCCGU-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate is a complex organic compound that features a benzothiazole moiety fused with a pyrimidine ring

Preparation Methods

The synthesis of Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) to form the benzothiazole intermediate . This intermediate is then reacted with 4,6-dimethyl-5-pyrimidinecarboxylate under controlled conditions to yield the final product. Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes such as topoisomerases and kinases, inhibiting their activity and leading to the disruption of cellular processes. The pyrimidine ring enhances the compound’s ability to bind to nucleic acids, further contributing to its biological activity .

Comparison with Similar Compounds

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate can be compared with other benzothiazole and pyrimidine derivatives:

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate stands out due to its unique combination of benzothiazole and pyrimidine rings, offering a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-4-22-14(21)13-9(2)17-15(18-10(13)3)20-16-19-11-7-5-6-8-12(11)23-16/h5-8H,4H2,1-3H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEFBUAHXSCCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C)NC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate

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